molecular formula C8H11BrClN B3034980 4-(2-Bromoethyl)aniline hydrochloride CAS No. 26407-07-8

4-(2-Bromoethyl)aniline hydrochloride

Cat. No.: B3034980
CAS No.: 26407-07-8
M. Wt: 236.53 g/mol
InChI Key: UTDQPIXNPMGGPK-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)aniline hydrochloride: is an organic compound with the molecular formula C8H11BrClN . It is a derivative of aniline, where the aniline ring is substituted with a bromoethyl group at the para position. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Catalysis: Acts as a ligand or substrate in various catalytic processes.

Biology and Medicine:

    Drug Development: Investigated for its potential use in developing new therapeutic agents due to its ability to interact with biological molecules.

    Biochemical Studies: Used in studies involving enzyme inhibition and protein modification.

Industry:

    Material Science: Utilized in the production of polymers and advanced materials.

    Electronics: Employed in the synthesis of organic semiconductors and conductive polymers.

Safety and Hazards

4-(2-Bromoethyl)aniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Aniline Derivatives: One common method involves the bromination of aniline derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile.

    Hydrochloride Formation: The resulting bromoethyl aniline is then treated with hydrochloric acid to form the hydrochloride salt, which increases its solubility and stability.

Industrial Production Methods: Industrial production often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-(2-Bromoethyl)aniline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Products may include nitro compounds or N-oxides.

    Reduction Products: Amines or partially reduced intermediates.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 4-(2-Bromoethyl)aniline hydrochloride largely depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through covalent modification or competitive inhibition. In synthetic chemistry, its reactivity is driven by the electrophilic nature of the bromoethyl group, which facilitates nucleophilic attack and subsequent transformations.

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)aniline hydrochloride
  • 4-(2-Iodoethyl)aniline hydrochloride
  • 4-(2-Fluoroethyl)aniline hydrochloride

Uniqueness: 4-(2-Bromoethyl)aniline hydrochloride is unique due to the specific reactivity of the bromo group, which offers a balance between reactivity and stability. Compared to its chloro and iodo counterparts, the bromo derivative provides an optimal leaving group ability, making it versatile for various synthetic applications.

Properties

IUPAC Name

4-(2-bromoethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDQPIXNPMGGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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